
p-Toluidine trifluoracetamide
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Overview
Description
p-Toluidine trifluoracetamide is a derivative of p-toluidine (C₇H₉N), where the primary amine group (-NH₂) is substituted with a trifluoracetamide group (-NHCOCF₃). This modification significantly alters its chemical reactivity, solubility, and biological activity compared to the parent compound.
p-Toluidine itself is a para-substituted aromatic amine widely used in dye synthesis and organic manufacturing. Its toxicity profile includes acute oral LD₅₀ values of 656–760 mg/kg (rat) and dermal LD₅₀ of 890 mg/kg (rabbit) . The trifluoracetamide derivative likely reduces volatility and alters toxicity due to the electron-withdrawing trifluoromethyl group, which stabilizes the molecule and modifies its interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-toluidine trifluoracetamide typically involves the reaction of p-toluidine with trifluoroacetic anhydride. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions. The general reaction scheme is as follows:
p-Toluidine+Trifluoroacetic anhydride→p-Toluidine trifluoracetamide+Acetic acid
The reaction is usually complete within a few hours, and the product can be purified by recrystallization from an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: p-Toluidine trifluoracetamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The trifluoroacetamide group can be reduced to yield p-toluidine.
Substitution: The trifluoroacetamide group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the trifluoroacetamide group.
Major Products:
Oxidation: The major products include nitroso and nitro derivatives.
Reduction: The major product is p-toluidine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Applications in Organic Synthesis
p-Toluidine trifluoracetamide is primarily employed as a synthetic intermediate in organic chemistry. Its applications include:
- Synthesis of Amides and Lactams : The compound is used to synthesize various amides and lactams, which are crucial in pharmaceutical development. For instance, γ-lactams derived from p-toluidine have shown promising antiproliferative activities against cancer cell lines .
- Formation of Trifluoroacetylated Compounds : The trifluoroacetyl group enhances the stability and reactivity of the resulting compounds, making them suitable for further transformations. This property is particularly useful in synthesizing complex organic molecules with high yields .
Data Table 1: Organic Synthesis Applications
Application | Description | Yield (%) |
---|---|---|
Synthesis of γ-lactams | Derived from p-toluidine; anticancer activity observed | 20.2 - 60.8 |
Trifluoroacetylation | Enhances stability and reactivity of organic compounds | High yield |
Pharmaceutical Applications
The pharmaceutical industry utilizes this compound for developing therapeutic agents. Notable applications include:
- Anticancer Agents : Research indicates that derivatives of p-toluidine exhibit significant anticancer properties, particularly against lung cancer cell lines like A549 . The incorporation of the trifluoroacetamide group has been linked to improved biological activity.
- Bioactive Compound Development : The compound serves as a precursor for synthesizing various bioactive molecules, including antifungal and insecticidal agents. For example, novel derivatives have been evaluated for their antifungal activities against several pathogens .
Data Table 2: Pharmaceutical Applications
Application | Description | Activity Level |
---|---|---|
Anticancer Agents | Active against A549 lung cancer cells | Moderate |
Bioactive Compound Development | Precursor for antifungal and insecticidal agents | High |
Agrochemical Applications
In the agrochemical sector, this compound is recognized for its role in developing pesticides and herbicides:
- Insecticides : Compounds derived from p-toluidine have demonstrated moderate insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda . These compounds are essential for creating effective pest control solutions.
- Fungicides : The antifungal properties of derivatives synthesized from p-toluidine make them valuable in agricultural practices to combat plant diseases caused by various fungi .
Data Table 3: Agrochemical Applications
Application | Description | Efficacy Level |
---|---|---|
Insecticides | Active against Mythimna separata and Spodoptera frugiperda | Moderate |
Fungicides | Effective against several fungal pathogens | High |
Case Study 1: Anticancer Activity
A study investigated the synthesis of γ-lactam derivatives from p-toluidine, revealing that certain compounds exhibited IC50 values as low as 9.62 µM against SKOV3 cancer cells. This highlights the potential of this compound derivatives in cancer treatment .
Case Study 2: Antifungal Efficacy
Research on novel trifluoromethyl pyrimidine derivatives containing an amide moiety showed excellent antifungal activity against Botrytis cinerea, with inhibition rates exceeding those of conventional fungicides . This demonstrates the utility of this compound in developing effective agricultural chemicals.
Mechanism of Action
The mechanism of action of p-toluidine trifluoracetamide involves its ability to act as a protecting group for amines. The trifluoroacetyl group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the trifluoroacetyl group can be selectively removed under mild conditions, regenerating the free amine .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Comparison of p-Toluidine Derivatives
Key Insights :
- Positional Isomerism : o-Toluidine and m-toluidine exhibit distinct reactivity due to steric and electronic effects. For example, o-toluidine derivatives demonstrate enhanced antimicrobial activity compared to para isomers in some studies .
- Substituent Effects: The trifluoracetamide group in this compound introduces strong electron-withdrawing properties, likely increasing chemical stability and altering solubility in polar solvents compared to the hydroxylated diisopropanol-p-toluidine .
Table 2: Acute Toxicity Data for p-Toluidine and Analogues
Compound | Oral LD₅₀ (Rat) | Dermal LD₅₀ (Rabbit) | Inhalation LC₅₀ (Rat) |
---|---|---|---|
p-Toluidine | 656–760 mg/kg | 890 mg/kg | >640 mg/m³ (1 h) |
Diisopropanol-p-toluidine | Not reported | Not reported | Not reported |
Key Insights :
- p-Toluidine exhibits moderate acute toxicity via oral and dermal routes, with inhalation hazards requiring stringent handling protocols .
- However, the trifluoracetamide group may introduce novel toxicokinetic pathways, such as bioaccumulation of fluorine-containing metabolites.
Key Insights :
- In microbial studies, p-toluidine derivatives like BRAM/p-toluidine show significant antifungal activity, comparable to controls like acetylated PPD .
- The trifluoracetamide group could enhance compatibility with analytical techniques such as liquid chromatography, where p-toluidine itself is challenging due to peak tailing on hydrocarbonaceous-bonded phases .
Biological Activity
p-Toluidine trifluoracetamide (PTTFA) is a synthetic compound derived from p-toluidine, an aromatic amine. The biological activity of PTTFA has garnered attention due to its potential applications in organic synthesis and pharmacology. This article delves into the biological effects, toxicity, and relevant case studies associated with PTTFA, drawing from diverse sources to provide a comprehensive overview.
This compound is characterized by its trifluoroacetamide functional group attached to the p-toluidine structure. This modification enhances its reactivity and biological interactions.
Property | Value |
---|---|
Chemical Formula | C₈H₈F₃N |
Molecular Weight | 201.16 g/mol |
CAS Number | 350-96-9 |
Solubility | Soluble in organic solvents |
Metabolism and Toxicity
The metabolism of p-toluidine and its derivatives, including PTTFA, primarily involves cytochrome P450-mediated N-hydroxylation, leading to the formation of nitroso derivatives. This metabolic pathway is associated with the production of methaemoglobin (MHb), which can result in systemic toxicity. Studies have indicated that oral administration of p-toluidine can lead to increased MHb levels in rats, suggesting a potential for oxidative stress and hemolytic anemia .
Key Findings:
- Half-Life : The biological half-life for plasma elimination in rats is approximately 12-15 hours following oral administration .
- Dose-Dependent Effects : Increased doses of p-toluidine hydrochloride resulted in significant weight loss and elevated liver enzymes in animal studies, indicating hepatotoxicity .
Carcinogenic Potential
p-Toluidine has been classified as a Category 3 carcinogenic substance based on limited evidence of carcinogenic effects. In chronic exposure studies involving rats and mice, hepatic adenomas were observed, particularly in male mice . The compound's ability to induce unscheduled DNA synthesis in rat hepatocytes further supports its potential carcinogenicity .
Pharmacological Applications
Research has highlighted the potential of PTTFA as a synthetic intermediate in drug development. Its structural properties allow it to interact with various biological targets, making it a candidate for further exploration in pharmacological contexts. For instance, derivatives of p-toluidine have shown antiproliferative activity against cancer cell lines such as MCF-7 .
Study 1: Toxicological Assessment
A study assessing the toxicological effects of p-toluidine hydrochloride in rats demonstrated that prolonged exposure led to increased levels of hepatic glutathione-S-transferase (GST), indicating liver stress and potential carcinogenic effects. The study administered doses ranging from 40 to 160 mg/kg bw/day over three months and noted significant increases in MHb levels across all dose groups .
Study 2: Antiproliferative Activity
In another investigation focusing on the antiproliferative properties of compounds related to PTTFA, researchers synthesized various derivatives that exhibited selective estrogen receptor degradation (SERD) activity. These compounds demonstrated promising results against MCF-7 breast cancer cells, suggesting that modifications of the p-toluidine structure could lead to effective therapeutic agents .
Q & A
Basic Research Questions
Q. How can p-toluidine derivatives be synthesized and purified for analytical use?
- Methodological Answer : Synthesis typically involves amination or acylation reactions. For example, copper-catalyzed amination of alkyl electrophiles has been employed with isotopically labeled p-toluidine (e.g., ¹⁵N) to study reaction intermediates . Purification often leverages liquid chromatography (LC) with bonded silica phases, though hydrocarbonaceous phases may require optimization to avoid peak tailing due to amine interactions . Post-synthesis, membrane extraction (e.g., silicone rubber membranes) can isolate p-toluidine from complex matrices by adjusting pH, flow rate, and ionic strength to achieve >95% recovery .
Q. What spectroscopic methods are suitable for structural characterization of p-toluidine derivatives?
- Methodological Answer :
- UV-Vis Spectroscopy : Absorption peaks at ~204–308 nm (varying with substituents) indicate electronic transitions. For instance, p-toluidine shows peaks at 204, 234, and 290 nm, while trifluoracetamide derivatives may exhibit shifts due to electron-withdrawing groups .
- FT-IR/Raman : Key vibrational modes include N-H stretching (~3400 cm⁻¹), C-N bending (~1600 cm⁻¹), and aromatic C-H bending. Normal coordinate analysis using General Valence Force Field (GVFF) refines potential energy constants for accurate assignments .
Q. What are the safety protocols for handling p-toluidine trifluoracetamide?
- Methodological Answer :
- Storage : Keep in airtight containers away from light at -20°C (long-term) or -80°C for solutions .
- Handling : Use PPE (gloves, goggles) due to acute oral toxicity (OSHA Category 4) and skin/eye corrosion risks (Category 1C). Avoid inhalation and use fume hoods .
Advanced Research Questions
Q. How can HPLC or LC-MS be optimized for quantifying p-toluidine derivatives in complex matrices?
- Methodological Answer :
- Calibration : Linear regression (r² ≥ 0.999) with limits of detection as low as 1.9 ppm. Use unbonded silica columns for amines to minimize retention issues .
- Recovery Studies : Spiked recoveries in dyes (e.g., D&C Red No. 6) average 91.8–94.6% with CV <3.1%. Adjust mobile phase ionic strength to mitigate matrix effects .
Q. How does p-toluidine interact with metal ions in biochemical assays?
- Methodological Answer : p-Toluidine forms colored precipitates with diphenolic intermediates (e.g., protocatechuate) in the presence of iron, serving as a chromogenic indicator in bacterial aromatic catabolism studies. Iron-dependent complexation enables detection of enzymatic activity in cloned E. coli genes .
Q. What factors influence the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Biofield-treated samples show no structural changes via UV-Vis, suggesting thermal resilience up to 100°C .
- pH/Environmental Stability : Membrane extraction efficiency decreases at higher pH (>7) due to reduced solubility. Elevated temperatures (>25°C) lower permeability by increasing aqueous solubility .
Q. How can p-toluidine derivatives be utilized in catalytic reaction mechanisms?
- Methodological Answer : In photoinduced copper-catalyzed amination, ¹⁵N-labeled p-toluidine enables HYSCORE spectroscopy to characterize Cu–N intermediates. Simulations confirm single nitrogen coupling in toluene, critical for mechanistic studies .
Q. Notes
Properties
Molecular Formula |
C9H11F3N2O |
---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
4-methylaniline;2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H9N.C2H2F3NO/c1-6-2-4-7(8)5-3-6;3-2(4,5)1(6)7/h2-5H,8H2,1H3;(H2,6,7) |
InChI Key |
MRGJISYOHYVNPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N.C(=O)(C(F)(F)F)N |
Origin of Product |
United States |
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